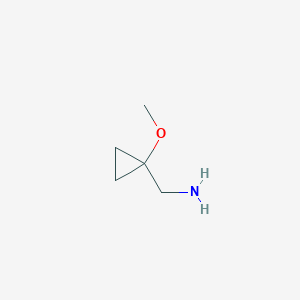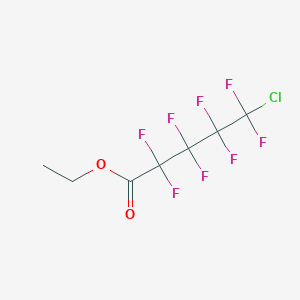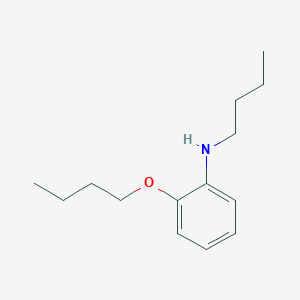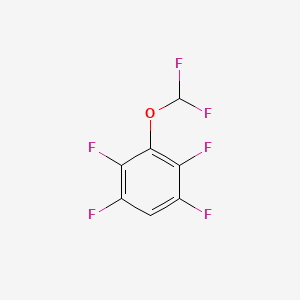
3-(Difluoromethoxy)-1,2,4,5-tetrafluoro-benzene
概要
説明
3-(Difluoromethoxy)-1,2,4,5-tetrafluoro-benzene is an organic compound characterized by the presence of difluoromethoxy and tetrafluoro substituents on a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethoxy)-1,2,4,5-tetrafluoro-benzene typically involves the introduction of difluoromethoxy and tetrafluoro groups onto a benzene ring. One common method is the difluoromethylation of a suitable precursor, such as a tetrafluorobenzene derivative, using difluoromethylation reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer difluoromethyl groups to the benzene ring. The reaction conditions are optimized to ensure high yield and purity, often involving the use of non-ozone depleting difluorocarbene reagents .
化学反応の分析
Types of Reactions: 3-(Difluoromethoxy)-1,2,4,5-tetrafluoro-benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction Reactions: The difluoromethoxy group can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions with various organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Electrophilic Reagents: Such as difluoromethylation reagents for introducing difluoromethoxy groups.
Nucleophilic Reagents: For substitution reactions on the benzene ring.
Radical Initiators: For radical difluoromethylation processes.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .
科学的研究の応用
3-(Difluoromethoxy)-1,2,4,5-tetrafluoro-benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved metabolic stability and bioavailability.
作用機序
The mechanism of action of 3-(Difluoromethoxy)-1,2,4,5-tetrafluoro-benzene involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity to biological targets. Additionally, the presence of multiple fluorine atoms can affect the compound’s electronic properties, leading to unique reactivity and interactions with enzymes and receptors .
類似化合物との比較
- 3-(Difluoromethoxy)benzenesulfonyl chloride
- 3-(Difluoromethoxy)benzaldehyde
- Difluoromethoxylated Ketones
Comparison: Compared to similar compounds, 3-(Difluoromethoxy)-1,2,4,5-tetrafluoro-benzene is unique due to the presence of both difluoromethoxy and tetrafluoro groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability. These features make it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
3-(difluoromethoxy)-1,2,4,5-tetrafluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F6O/c8-2-1-3(9)5(11)6(4(2)10)14-7(12)13/h1,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLWJPITZPRIDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OC(F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


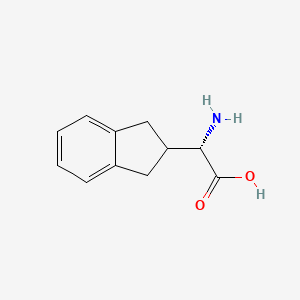
![2-[Methyl(2-phenylacetyl)amino]acetic acid](/img/structure/B3105806.png)
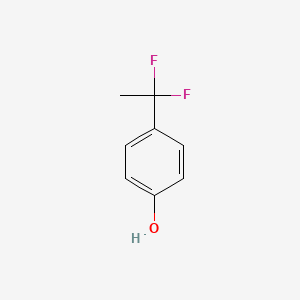
![4-[(4-Hydroxy-2-methylphenyl)methyl]-3-methylphenol](/img/structure/B3105817.png)
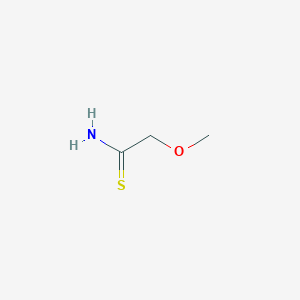
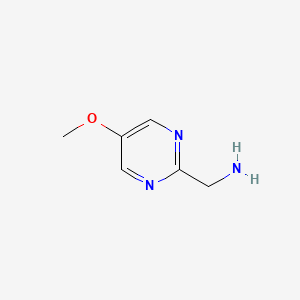
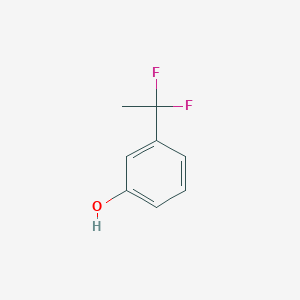
![4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3105860.png)
